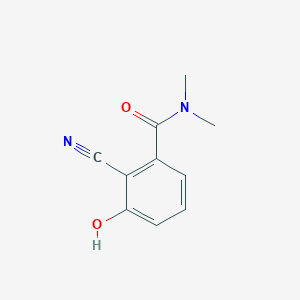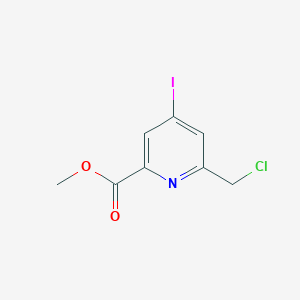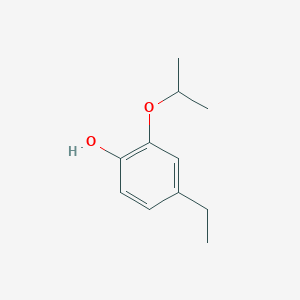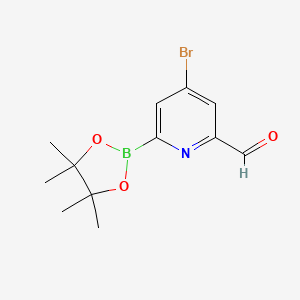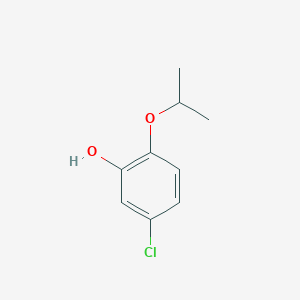
5-Chloro-2-isopropoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-isopropoxyphenol is an organic compound with the molecular formula C9H11O2Cl1. It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom at the 5-position and an isopropoxy group at the 2-position of the phenol ring. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-isopropoxyphenol typically involves the chlorination of 2-isopropoxyphenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5-position. The process may involve the use of chlorinating agents such as thionyl chloride or sulfuryl chloride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of substituted phenols with various functional groups.
Applications De Recherche Scientifique
5-Chloro-2-isopropoxyphenol is used in a variety of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-isopropoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isopropoxyphenol: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
5-Fluoro-2-isopropoxyphenol: Contains a fluorine atom instead of chlorine, leading to different electronic properties and reactivity.
3-Chloro-2-methylphenol: Similar structure but with a methyl group instead of an isopropoxy group, affecting its chemical behavior and applications.
Uniqueness
5-Chloro-2-isopropoxyphenol is unique due to the presence of both the chlorine atom and the isopropoxy group, which confer specific chemical properties and reactivity. This combination makes it valuable for various research applications, particularly in the synthesis of complex organic molecules and the study of its biological effects.
Propriétés
Formule moléculaire |
C9H11ClO2 |
|---|---|
Poids moléculaire |
186.63 g/mol |
Nom IUPAC |
5-chloro-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11ClO2/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,11H,1-2H3 |
Clé InChI |
FCCNMQQWEVSKNC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(1-Methoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name)](/img/structure/B14852561.png)
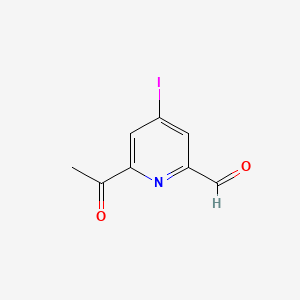
![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B14852572.png)

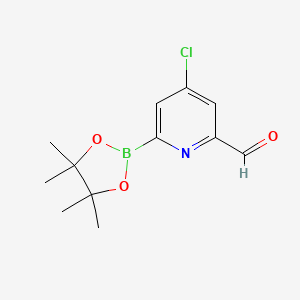
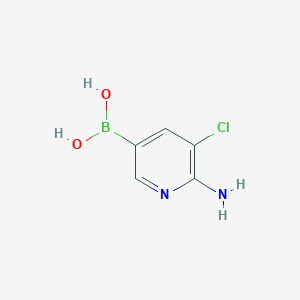

![(2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14852613.png)

